

Unveiling 2-Deacetoxytaxinine B: A Technical Guide to its Discovery and Origins

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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B016128

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the discovery, origin, and characterization of the taxane diterpenoid, **2-Deacetoxytaxinine B**.

This guide details the isolation of this natural product from its botanical source, *Taxus wallichiana*, and presents its physicochemical and spectroscopic properties. The methodologies employed in its structure elucidation are outlined, providing a basis for further investigation and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **2-Deacetoxytaxinine B**, facilitating a clear comparison of its identifying characteristics.

Property	Value
Molecular Formula	C ₃₅ H ₄₂ O ₉
Molecular Weight	606.7 g/mol
CAS Number	191547-12-3
Melting Point	240 °C[1]
Optical Rotation	[α] _D +71.7° (c 0.03, CHCl ₃)[2]

Table 1: Physicochemical Properties of **2-Deacetoxytaxinine B**

Spectroscopic Technique	Key Data Points
UV (in CHCl ₃)	λ_{max} 282, 233 nm[2]
IR (KBr)	3050 (CH), 1746 (C=O), 1625 (C=C), 1400, 1250 (O-C) cm ⁻¹ [2]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.73 (2H, dd, J = 8.0, 1.4 Hz, o-ArH), 7.63 (1H, d, J = 16.0 Hz, H-3'), 7.41 (3H, m, ArH), 6.38 (1H, d, J = 16.0 Hz, H-2'), 6.31 (1H, d, J = 10.8 Hz, H-10), 5.92 (1H, d, J = 10.8 Hz, H-9)[2]
Mass Spectrometry (EIMS)	Molecular Ion (M ⁺): m/z 606; Base Peak: m/z 131 (cinnamoyl ion); Fragment: m/z 458 (M ⁺ - cinnamic acid)[1]
LC-MS	Precursor Ion ([M+H] ⁺): m/z 607

Table 2: Spectroscopic Data for **2-Deacetoxytaxinine B**

Origin and Discovery

2-Deacetoxytaxinine B is a naturally occurring taxane derivative that was first isolated from the needles and twigs of the Himalayan Yew, *Taxus wallichiana* (Zucc.) Pilger (family: Taxaceae).[1][2] This plant species is widely distributed in the Himalayan region and has a history of use in traditional medicine. The discovery of this compound was the result of phytochemical investigation of the plant's constituents.

Experimental Protocols

The following protocols are based on the original literature describing the isolation and characterization of **2-Deacetoxytaxinine B**. [1][2]

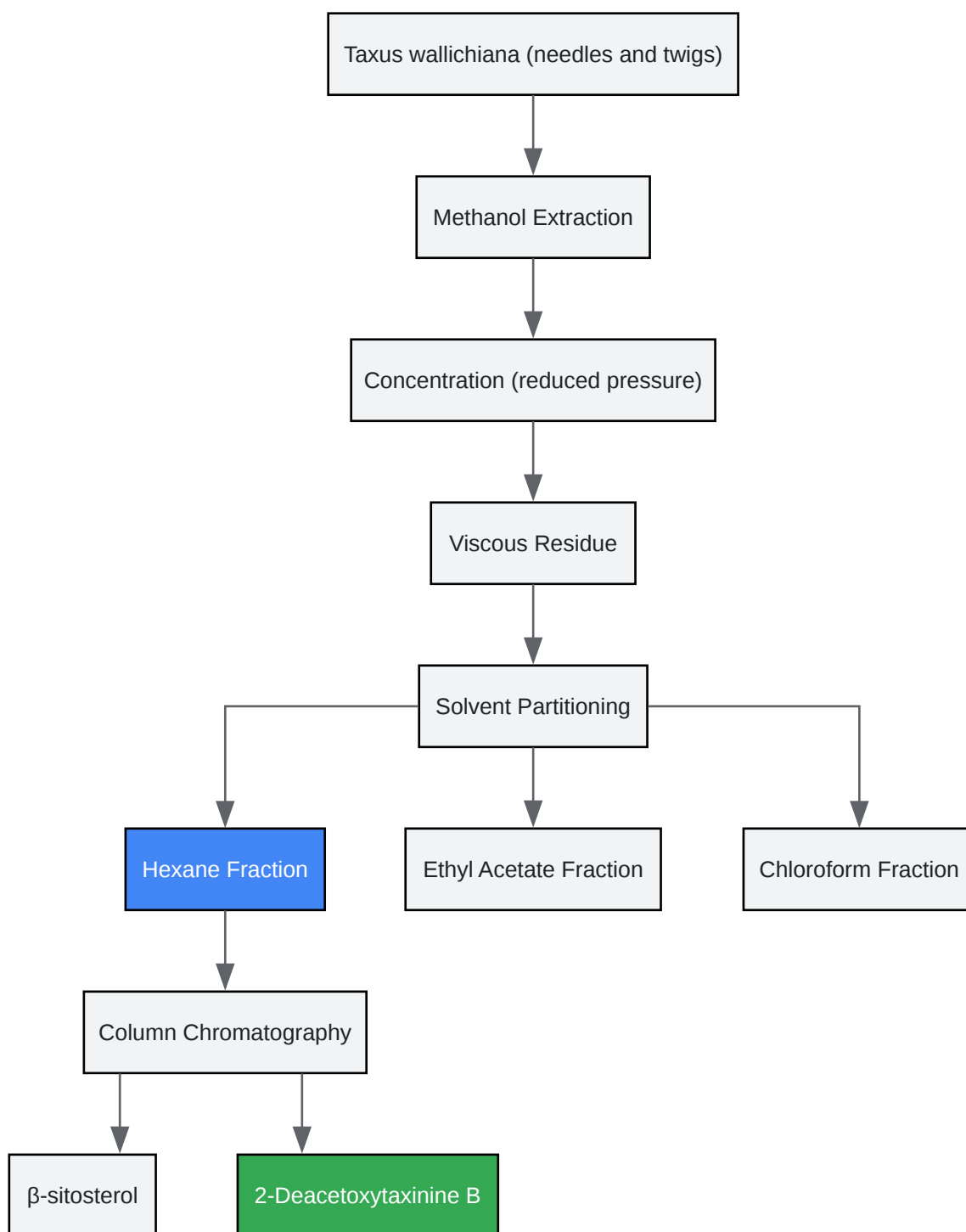
General Experimental Procedures

- Melting points were determined using an electrical melting point apparatus and are uncorrected.

- Optical rotations were measured on a Perkin-Elmer 243 polarimeter.
- UV spectra were recorded on a Shimadzu UV 160A spectrophotometer.
- IR spectra were obtained using a Nicolet 50X FTIR spectrometer.
- ^1H and ^{13}C NMR spectra were recorded on a Bruker AMX-400 spectrometer at 400 MHz and 100 MHz, respectively, with TMS as the internal reference.
- HMQC and gradient-selected HMBC experiments were performed on a Bruker AMX-600 spectrometer.
- EIMS mass spectra (low and high resolution) were recorded on an AEI MS902 spectrometer.
- Chromatographic separations were carried out using silica gel of various mesh sizes for vacuum liquid chromatography (VLC), flash chromatography, and column chromatography. Precoated TLC plates were used for thin-layer chromatography.

Extraction and Isolation

- Plant Material: Air-dried and powdered needles and twigs of *Taxus wallichiana* (900 g) were used.
- Extraction: The plant material was extracted with methanol (3 x 5 L) by percolation at room temperature.
- Concentration: The combined methanol extract was concentrated under reduced pressure to yield a viscous greenish-black residue (326 g).
- Solvent Partitioning: The residue was suspended in water (200 mL) and successively extracted with hexane (3 x 300 mL), ethyl acetate (3 x 300 mL), and chloroform (3 x 300 mL) to yield hexane (22 g), ethyl acetate (4.2 g), and chloroform (8.3 g) fractions.
- Isolation of **2-Deacetoxytaxinine B**: The hexane-soluble fraction was subjected to repeated column chromatography on silica gel to yield β -sitosterol and **2-deacetoxytaxinine B**.

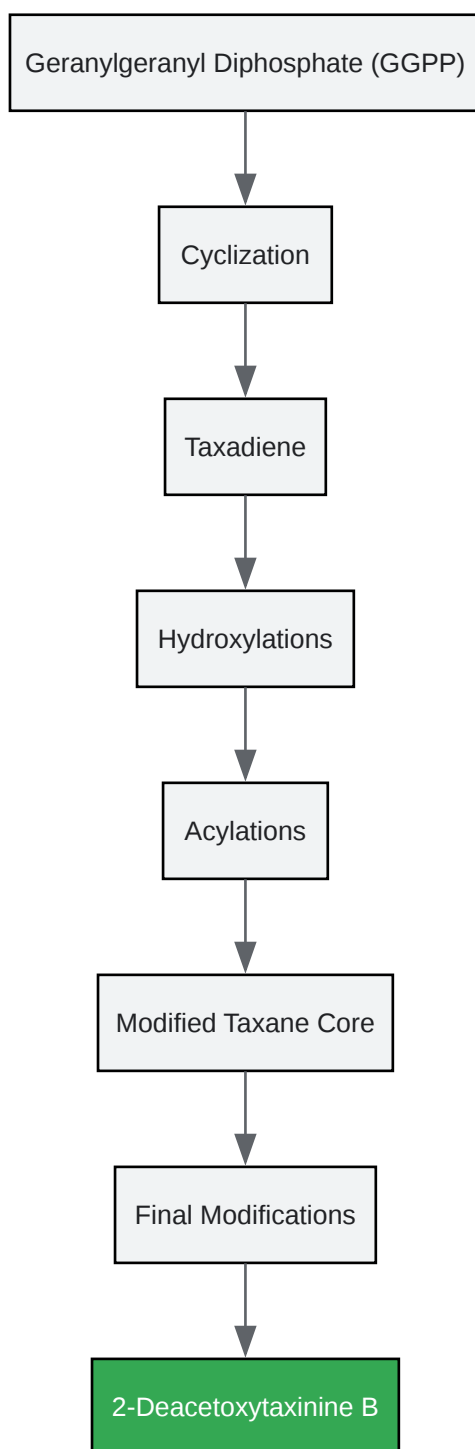


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Figure 1: Experimental workflow for the isolation of **2-Deacetoxytaxinine B**.

Biosynthetic Origin

2-Deacetoxytaxinine B, as a taxane diterpenoid, originates from the complex taxane biosynthetic pathway present in *Taxus* species. This pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, leads to the formation of the core taxane skeleton and its subsequent modifications to produce a diverse array of taxoids.



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Figure 2: Simplified biosynthetic pathway leading to taxanes.

Biological Activity and Signaling Pathways

While the biological activity of **2-Deacetoxytaxinine B** is not as extensively studied as other taxanes like Paclitaxel, preliminary research suggests it possesses antiplatelet activity. However, detailed mechanistic studies and the specific signaling pathways involved have not been fully elucidated. A related compound, 2-deacetoxytaxinine J, has demonstrated anticancer activity against breast cancer cell lines, suggesting that **2-Deacetoxytaxinine B** may also have potential in this area, warranting further investigation.

Given the current lack of detailed information on the specific signaling pathways affected by **2-Deacetoxytaxinine B**, a diagrammatic representation is not feasible at this time. Further research is required to delineate its mechanism of action.

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References

- 1. pubs.acs.org [pubs.acs.org]
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